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DL-Glutamic acid-d3

Cat. No.: B1456429
M. Wt: 150.15 g/mol
InChI Key: WHUUTDBJXJRKMK-UHVFUKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Labeling in Metabolic Studies

Deuterium (²H or D), the stable isotope of hydrogen, offers several unique advantages in metabolic research. The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. This effect can be exploited to study reaction mechanisms. symeres.com

One of the primary applications of deuterium labeling is in metabolic flux analysis. By introducing a deuterium-labeled substrate, such as deuterated glucose or an amino acid, researchers can trace the metabolic fate of the deuterium atoms as they are incorporated into various downstream metabolites. researchgate.netbohrium.com This provides valuable insights into the activity of different metabolic pathways under various physiological or pathological conditions. researchgate.netbohrium.com

Deuterium labeling is also extensively used in quantitative proteomics and metabolomics. chempep.comnih.gov In a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in a medium containing a "heavy" isotopically labeled amino acid, often deuterated. chempep.com This allows for the direct comparison of protein abundance between different cell populations. Similarly, deuterated compounds serve as ideal internal standards in mass spectrometry-based quantification, as they have nearly identical chemical properties and chromatographic retention times to their endogenous, unlabeled counterparts, but are distinguishable by their mass. nasa.govmdpi.com

Overview of DL-Glutamic-2,4,4-D3 Acid as a Research Probe

DL-Glutamic-2,4,4-D3 acid is a specifically labeled form of the amino acid glutamic acid. In this molecule, three hydrogen atoms at the 2nd and 4th positions of the carbon backbone have been replaced with deuterium atoms. isotope.com This specific labeling pattern makes it a highly valuable tool for a variety of research applications, particularly in the field of metabolomics.

Glutamic acid is a central metabolite in cellular metabolism, playing a key role in the Krebs cycle (TCA cycle), amino acid transamination, and as a major excitatory neurotransmitter in the central nervous system. nih.govnih.govlumiprobe.com Given its central role, tracing its metabolic fate is crucial for understanding cellular energy metabolism and nitrogen balance.

The use of DL-Glutamic-2,4,4-D3 acid allows researchers to precisely track the glutamic acid molecule and its metabolic derivatives. When used as an internal standard in mass spectrometry, it enables the accurate quantification of endogenous glutamic acid levels in various biological samples. lumiprobe.com Its distinct mass shift of +3 Daltons compared to the unlabeled glutamic acid allows for clear differentiation in mass spectra. isotope.com

Furthermore, by following the incorporation of the deuterium label into other metabolites, researchers can investigate the fluxes through pathways connected to glutamic acid metabolism. For instance, the conversion of glutamate (B1630785) to α-ketoglutarate, a key intermediate in the TCA cycle, can be monitored. nih.gov This provides detailed information on the dynamics of cellular metabolism that would be difficult to obtain through other means. The stability of the deuterium labels at the 2 and 4 positions ensures that they are not readily exchanged with protons in aqueous solutions, making it a reliable tracer.

Table of Compound Properties

PropertyValue
Chemical Formula HOOCCD₂CH₂CD(NH₂)COOH
Molecular Weight 150.15
Labeled CAS Number 96927-56-9
Unlabeled CAS Number 617-65-2
Chemical Purity Typically ≥98%

Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com

Research Applications of DL-Glutamic-2,4,4-D3 Acid

Research AreaApplication
Metabolomics Internal standard for accurate quantification of glutamic acid. lumiprobe.com
Metabolic Flux Analysis Tracing the metabolic fate of glutamic acid through various pathways. nih.govnih.gov
Biomolecular NMR Probing the structure and dynamics of proteins that bind glutamate.
Proteomics Can be used in variations of stable isotope labeling techniques. chempep.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B1456429 DL-Glutamic acid-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,4,4-trideuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-UHVFUKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Methodologies for Isotopic Tracing and Analysis

Analytical Spectroscopy and Spectrometry for Deuterated Glutamic Acid Detection

Mass Spectrometry Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Tracing

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolomics, and the use of stable isotope-labeled compounds is central to its quantitative power. nih.gov In this context, DL-Glutamic-2,4,4-D3 acid serves as an ideal internal standard for the precise quantification of endogenous glutamic acid and its related metabolite, glutamine. lumiprobe.com

When added to a biological sample at a known concentration, the deuterated standard co-elutes with its unlabeled, naturally occurring counterpart during the liquid chromatography phase. Upon ionization and entry into the mass spectrometer, it is detected at a distinct mass-to-charge (m/z) ratio due to the mass difference imparted by the three deuterium (B1214612) atoms (a mass shift of M+3). sigmaaldrich.com By comparing the signal intensity of the labeled standard to the unlabeled analyte, researchers can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantification.

Beyond quantification, this compound is valuable in isotope tracing experiments, also known as fluxomics. nih.gov By introducing DL-Glutamic-2,4,4-D3 acid to cells or organisms, scientists can track the incorporation of the deuterium label into downstream metabolites. This provides a dynamic view of metabolic flux through pathways involving glutamate (B1630785), such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis.

Clinical Mass Spectrometry Approaches in Isotopic Studies

In the clinical setting, mass spectrometry has become an indispensable tool for diagnostics, particularly in areas like newborn screening and the monitoring of metabolic disorders. The accuracy demanded by these applications necessitates the use of stable isotope-labeled internal standards. chemie-brunschwig.chchemie-brunschwig.ch DL-Glutamic-2,4,4-D3 acid is employed in clinical MS assays designed to measure the concentration of amino acids in physiological fluids such as blood and urine.

Accurate measurement of glutamate levels can be crucial for diagnosing and managing various inherited metabolic diseases. By incorporating DL-Glutamic-2,4,4-D3 acid into quantitative assays, clinical laboratories can achieve the high level of precision required for patient care. chemie-brunschwig.ch The well-defined chemical and isotopic purity of this compound ensures its suitability for these demanding applications. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and highly informative window into metabolism. It can identify and quantify molecules based on the magnetic properties of atomic nuclei and is particularly powerful for elucidating molecular structure and tracking metabolic conversions in real-time.

Biomolecular NMR and Metabolomics

In the field of metabolomics, NMR spectroscopy provides a comprehensive profile of the small molecules within a biological sample. nih.gov DL-Glutamic-2,4,4-D3 acid is frequently used in NMR-based metabolic studies as a tracer to follow the fate of glutamate. isotope.comisotope.com Unlike mass spectrometry, which detects mass shifts, NMR can distinguish the labeled positions directly. The presence of deuterium at the C2 and C4 positions alters the NMR signals of the glutamate molecule and any downstream metabolites that retain the label. This allows researchers to map the flow of the glutamate backbone through interconnected metabolic networks, such as the conversion of glutamate to glutamine or its role in glutathione (B108866) synthesis. nih.gov

Deuterium Magnetic Resonance Spectroscopy (DMRS) for In Vivo Studies

Deuterium Magnetic Resonance Spectroscopy (DMRS) is a specialized NMR technique that directly detects the signal from deuterium nuclei. It has emerged as a powerful method for probing metabolism non-invasively in living organisms. ismrm.org Given the very low natural abundance of deuterium, the administration of a deuterium-labeled substrate like DL-Glutamic-2,4,4-D3 acid results in signals that are essentially background-free.

Studies using deuterium-labeled compounds have shown that the label can be tracked as it is incorporated into various metabolites. For instance, research using multi-labeled glutamine, which included deuterium at the C4 position, demonstrated that this labeling strategy could extend the relaxation times of the molecule, improving signal detection in vivo. ismrm.org This suggests that administering DL-Glutamic-2,4,4-D3 acid would allow for direct, in vivo monitoring of its uptake and conversion, providing kinetic data on enzymes that process glutamate.

Deuterium Metabolic Imaging (DMI) for Spatial and Temporal Metabolic Mapping

Deuterium Metabolic Imaging (DMI) leverages the principles of DMRS to generate three-dimensional maps of metabolism in vivo. nih.govresearchgate.net This technique provides unprecedented spatial and temporal resolution of metabolic pathways within intact tissues and organs. DMI studies have successfully used deuterated glucose to map its conversion into lactate (B86563) and a combined pool of glutamate and glutamine (Glx), revealing profound metabolic differences between healthy and cancerous tissues, such as the Warburg effect in brain tumors. nih.gov

The use of DL-Glutamic-2,4,4-D3 acid as a DMI tracer would offer a more direct way to visualize glutamate metabolism specifically. It would enable researchers to map the spatial distribution of glutamate uptake and its subsequent conversion to other key neurotransmitters or metabolites. As a non-radioactive, safe, and versatile technique, DMI holds significant potential for clinical translation, and tracers like DL-Glutamic-2,4,4-D3 acid are central to its application. nih.govnih.gov

MethodologyApplication of DL-Glutamic-2,4,4-D3 acidKey Findings & Advantages
LC-MS Internal standard for quantification of glutamate and glutamine. lumiprobe.comEnables highly accurate and precise measurement by correcting for sample loss and instrument variability. nih.gov
Clinical MS Used in diagnostic assays for metabolic disorders and newborn screening. chemie-brunschwig.chchemie-brunschwig.chProvides the robust quantification necessary for clinical decision-making.
Biomolecular NMR Tracer for mapping the metabolic fate of the glutamate backbone. isotope.comisotope.comNon-destructive method that provides structural and kinetic information on metabolic pathways. nih.gov
DMRS In vivo probe to directly monitor glutamate metabolism and enzymatic activity.Allows for real-time, non-invasive assessment of metabolic flux in living systems with a clear, background-free signal. ismrm.org
DMI Exogenous tracer for 3D spatial and temporal mapping of glutamate pathways. nih.govresearchgate.netVisualizes metabolic heterogeneity in tissues; safe (non-radioactive) and adaptable to clinical MRI scanners. nih.gov
Integrated Methods Used in parallel NMR and MS studies for comprehensive metabolic analysis.Combines the sensitivity of MS with the in vivo spatial and kinetic data from NMR/DMI for a more complete understanding of metabolism. ismrm.org
Integration of NMR with Other Techniques for Isotopic Analysis

The most comprehensive understanding of metabolism is often achieved by integrating multiple analytical techniques. Combining NMR spectroscopy with mass spectrometry provides a particularly powerful approach. lumiprobe.com In such studies, DL-Glutamic-2,4,4-D3 acid can be administered as a metabolic tracer. LC-MS analysis of tissue extracts would yield precise quantitative data on the total pool sizes of labeled and unlabeled glutamate and its derivatives. Simultaneously, in vivo DMRS or DMI could be performed on the same subject to provide real-time kinetic and spatial information on glutamate flux. This integrated approach leverages the high sensitivity of MS with the unique in vivo capabilities of NMR, providing a multi-dimensional view of metabolic regulation that is not achievable with either technique alone.

Other Spectroscopic Methods

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. This method is predicated on the inelastic scattering of monochromatic light, a phenomenon known as the Raman effect. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering), with no change in energy, or inelastically (Raman scattering), where the photon either loses or gains energy. This energy change corresponds to the energy of a specific vibrational mode within the molecule, and a plot of the intensity of the scattered light versus the energy shift (typically in wavenumbers, cm⁻¹) constitutes a Raman spectrum. This spectrum serves as a unique molecular fingerprint, with different functional groups and molecular structures producing characteristic peaks.

The introduction of stable isotopes, such as deuterium (²H or D), into a molecule induces predictable changes in its Raman spectrum. Due to the increased mass of deuterium compared to protium (B1232500) (¹H), the vibrational frequencies of bonds involving deuterium are lowered. This phenomenon, known as the isotopic effect, is particularly pronounced for stretching vibrations. The frequency of a vibrational mode is proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. By doubling the mass of the hydrogen atom, the C-D stretching vibrations appear in a region of the Raman spectrum (approximately 2100–2300 cm⁻¹) that is typically free from other fundamental vibrational modes, often referred to as the "silent region". This clear spectral window allows for the sensitive and specific detection of deuterium-labeled molecules without interference from the complex vibrational bands of unlabeled biological molecules.

In the context of DL-Glutamic-2,4,4-D₃ acid, the deuterium atoms are specifically substituted at the α-carbon and the two hydrogens on the γ-carbon. This targeted labeling results in the appearance of characteristic C-D stretching bands in the aforementioned silent region of the Raman spectrum. The analysis of these bands can provide quantitative information about the concentration and distribution of the labeled glutamic acid.

Detailed research into the vibrational spectra of isotopically labeled amino acids has been conducted to understand the precise effects of deuterium substitution. Notably, the work of López Navarrete et al. provided significant insights by reporting the infrared and Raman spectra for deuterated L-Glutamic acid. mdpi.com Such studies are fundamental for interpreting the spectra of complex biological systems where these labeled compounds are used as tracers.

The primary advantage of using Raman spectroscopy for analyzing deuterium-labeled molecules is its ability to provide high chemical specificity and spatial resolution, especially when coupled with microscopy (Raman microspectroscopy). This allows for the visualization of the uptake and metabolism of labeled compounds within single cells and tissues. For instance, the incorporation of deuterium from DL-Glutamic-2,4,4-D₃ acid into cellular components can be tracked by monitoring the intensity and location of the C-D Raman signal.

Below is a data table illustrating the expected shifts in key vibrational modes for DL-Glutamic-2,4,4-D₃ acid compared to its unlabeled counterpart. The frequencies for the unlabeled compound are based on published data for L-glutamic acid, and the shifts for the deuterated compound are based on the principles of isotopic effects in vibrational spectroscopy.

Vibrational ModeUnlabeled L-Glutamic Acid (cm⁻¹)Expected DL-Glutamic-2,4,4-D₃ acid (cm⁻¹)
C-H Stretching (from CH₂ and CH)~2900 - 3000Reduced intensity in this region
C-D Stretching (from CD₂ and CD)Not Present~2100 - 2250
COO⁻ Symmetric Stretch~1415Minor shift
C-C Skeletal Stretches~850 - 1100Minor shifts due to coupling with C-D modes
NH₃⁺ Torsion~530Minor shift

Note: The exact peak positions can vary depending on the sample state (solid, aqueous solution) and pH.

Iii. Applications in Metabolic Research

Elucidating Central Carbon Metabolism Pathways

DL-Glutamic-2,4,4-D3 acid is instrumental in dissecting the complexities of central carbon metabolism, a network of biochemical reactions fundamental to energy production and biosynthesis.

Glutaminolysis, the metabolic pathway that utilizes glutamine as a fuel source, is a hallmark of many rapidly proliferating cells, including cancer cells. This process is intricately linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Stable isotope tracing with labeled glutamine or glutamate (B1630785) allows for the precise measurement of the contribution of glutamine to the TCA cycle. researchgate.net

When DL-Glutamic-2,4,4-D3 acid is introduced, the deuterium (B1214612) labels can be tracked as the glutamate molecule is converted to α-ketoglutarate and subsequently enters the TCA cycle. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the presence of these deuterium atoms in downstream TCA cycle intermediates such as succinate, fumarate, and malate. The degree of deuterium enrichment in these molecules provides a direct measure of the flux through the glutaminolysis pathway and its contribution to TCA cycle anaplerosis (the replenishment of cycle intermediates).

Illustrative Research Findings:

Cell LineConditionLabeled Glutamine Contribution to Citrate (B86180) (%)Labeled Glutamine Contribution to Malate (%)
P493 Human Burkitt LymphomaMYC ON (Aerobic)4565
P493 Human Burkitt LymphomaMYC OFF (Aerobic)2035
P493 Human Burkitt LymphomaMYC ON (Hypoxic)5575
P493 Human Burkitt LymphomaMYC OFF (Hypoxic)2540

This table is a representative example based on findings from studies using 13C-labeled glutamine, demonstrating how stable isotope tracers are used to quantify metabolic fluxes. nih.gov

The metabolism of glutamine is not an isolated pathway; it is tightly interconnected with other major metabolic routes, most notably glycolysis. ismrm.org Stable isotope tracing with compounds like DL-Glutamic-2,4,4-D3 acid can help to unravel these complex interactions. For instance, the carbon skeleton of glutamate can be directed towards the synthesis of other non-essential amino acids or can be converted to pyruvate (B1213749), a key product of glycolysis. researchgate.net

By tracking the deuterium labels from DL-Glutamic-2,4,4-D3 acid, researchers can determine the extent to which glutamine-derived carbons contribute to the pyruvate pool and subsequently to lactate (B86563) production or back into the TCA cycle. This provides a quantitative measure of the interplay between glutaminolysis and glycolysis, which is often rewired in cancer cells to support their high proliferative rates. researchgate.net

Illustrative Data on Glycolysis and Glutaminolysis Interplay:

The following table demonstrates how the inhibition of one pathway can affect the flux of another, a phenomenon that can be traced using stable isotope tracers.

Cell LineTreatmentGlucose Consumption (relative units)Glutamine Consumption (relative units)
MCF-7 Breast CancerControl100100
MCF-7 Breast Cancer2-DG (Glycolysis Inhibitor)20150
MCF-7 Breast CancerBPTES (Glutaminase Inhibitor)13030

This table is a representative example illustrating the metabolic crosstalk that can be elucidated using stable isotope tracing methodologies. researchgate.net

Dynamics of Amino Acid Metabolism

DL-Glutamic-2,4,4-D3 acid is also a valuable tool for investigating the dynamic processes of amino acid metabolism, including their synthesis, degradation, and turnover.

The turnover rate of an amino acid refers to the speed at which it is synthesized and degraded. Measuring these rates is crucial for understanding the dynamic state of cellular metabolism. By introducing DL-Glutamic-2,4,4-D3 acid, the rate of incorporation of the deuterium-labeled glutamate into the cellular glutamate pool and its subsequent conversion to glutamine can be monitored over time. This allows for the calculation of the turnover rates of both glutamate and glutamine.

These measurements are particularly important in fields like neuroscience, where the glutamate-glutamine cycle between neurons and glial cells is a key metabolic pathway. While direct data using DL-Glutamic-2,4,4-D3 acid is limited, studies using other isotopically labeled forms of glutamate have provided significant insights into these processes.

Illustrative Glutamate and Glutamine Turnover Rates in the Brain:

The following table provides an example of the type of data that can be obtained from such studies, showcasing the dynamic nature of amino acid metabolism in different cellular compartments.

Brain RegionMetabolic RateValue (μmol/g/min)
Cerebral CortexTCA Cycle Rate0.5 - 1.0
Cerebral CortexGlutamate-Glutamine Cycling Rate0.25 - 0.5
NeuronsGlutamate TurnoverHigh
AstrocytesGlutamine SynthesisHigh

This table is a representative example based on data from 13C NMR studies, illustrating the kinetic information that can be gained from stable isotope tracing. nih.gov

Amino acids are the building blocks of proteins, and their incorporation into newly synthesized proteins can be traced using stable isotope labeling. When cells are cultured in the presence of DL-Glutamic-2,4,4-D3 acid, the labeled glutamate is incorporated into the proteome. By measuring the rate of incorporation of the deuterium label into total protein or specific proteins, researchers can quantify the rate of protein synthesis. isotope.com

Conversely, by monitoring the decay of the deuterium signal from the proteome after the removal of the labeled amino acid from the culture medium, the rate of protein degradation can be determined. These studies provide a comprehensive picture of protein turnover, a fundamental process in cell growth, differentiation, and response to stimuli.

Illustrative Protein Turnover Data:

While specific data using DL-Glutamic-2,4,4-D3 acid for proteome-wide turnover studies is not widely published, the principles are similar to other stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). The following table illustrates the type of data generated in such experiments.

ProteinHalf-life in Proliferating Cells (hours)
Cyclin B1~1
p53~0.3 - 0.7
GAPDH>100
Actin>100

This table provides representative half-life data for different proteins, demonstrating the dynamic range of protein turnover that can be measured using stable isotope labeling techniques.

Metabolic Reprogramming in Disease States

A growing body of evidence indicates that metabolic reprogramming is a key feature of many diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. nih.govresearchgate.net Cancer cells, for example, often exhibit a profound shift in their metabolism, characterized by increased glycolysis and glutaminolysis, to support their rapid growth and proliferation. nih.gov

DL-Glutamic-2,4,4-D3 acid can be used to trace these metabolic alterations in disease models. By comparing the metabolic fluxes in diseased cells or tissues to their healthy counterparts, researchers can identify the specific pathways that are dysregulated. This information is critical for understanding the underlying mechanisms of the disease and for identifying potential therapeutic targets. For instance, the increased reliance of many tumors on glutamine metabolism has led to the development of glutaminase (B10826351) inhibitors as potential anticancer drugs. nih.gov

Illustrative Data on Metabolic Reprogramming in Cancer:

The following table provides a conceptual overview of the metabolic shifts often observed in cancer cells, which can be quantified using stable isotope tracers.

Metabolic PathwayNormal Differentiated CellCancer Cell
Glucose UptakeLowHigh
Glycolysis RateLowHigh
Lactate ProductionLowHigh
Glutamine UptakeLowHigh
Glutaminolysis RateLowHigh
TCA Cycle Anaplerosis from GlutamineLowHigh

This table illustrates the general principles of metabolic reprogramming in cancer, which can be quantitatively assessed using stable isotope tracing with compounds like DL-Glutamic-2,4,4-D3 acid.

Characterization of Cancer Metabolism

The study of cancer has been significantly advanced by the use of stable isotope tracers to delineate the complex metabolic reprogramming that occurs in tumor cells. DL-Glutamic-2,4,4-D3 acid, as a deuterated form of glutamic acid, serves as a powerful tool in these investigations. By introducing this labeled compound to cancer cells, researchers can track the fate of the deuterium atoms as the glutamic acid is metabolized. This technique, known as stable isotope tracing, allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes, providing crucial insights into how cancer cells sustain their rapid proliferation and survival. nih.gov

Glutamine, which is readily interconverted with glutamic acid, is a key nutrient for many cancer cells, serving as both a carbon and nitrogen source for the synthesis of nucleotides, amino acids, and lipids. nih.gov Isotope tracing studies using labeled glutamine or glutamate have been instrumental in understanding the central role of glutaminolysis in cancer metabolism. In this process, glutamine is converted to glutamate and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis. researchgate.net

Research findings from various cancer types illustrate the utility of this approach:

Glioblastoma (GBM): In human glioblastoma cells, tracing with 13C-labeled glutamine has been used to investigate metabolic reprogramming. These studies, coupled with liquid chromatography-mass spectrometry (LC-MS/MS), allow for the detailed analysis of polar metabolites and fatty acids derived from glutamine, revealing how cancer cells adapt their metabolism, for instance, in response to therapeutic interventions like lysosome inhibition. nih.gov

Breast Cancer: Stable isotope tracing has demonstrated that knocking out the N-acetyltransferase 1 (NAT1) gene in breast cancer cells alters the metabolism of glucose, affecting the levels of aspartic acid and glutamic acid. mdpi.com This suggests that NAT1 expression is important for mitochondrial function and the flux of glucose through the TCA cycle in these cancer cells. mdpi.com

Melanoma: Under hypoxic conditions, melanoma cells have been shown to maintain a fully functional TCA cycle, a finding elucidated through stable isotope tracing. researchgate.net Furthermore, studies using 13C-glutamine revealed that under hypoxia, the contribution of glutamine to citrate production through reductive carboxylation significantly increases, highlighting a key metabolic adaptation in these tumors. researchgate.net

Ovarian Cancer: Research has uncovered a metabolic interplay between ovarian cancer cells and their surrounding cancer-associated fibroblasts (CAFs). The cancer cells provide lactate and glutamate to the CAFs, which in turn use these molecules to produce and supply glutamine back to the cancer cells, fueling their growth. umich.edu

These detailed investigations provide a clearer picture of the metabolic phenotype of different cancers, which is essential for developing targeted therapies.

Table 1: Research Findings on Cancer Metabolism Using Labeled Glutamic Acid/Glutamine Tracers

Cancer TypeKey Metabolic Pathway InvestigatedMain FindingReference
GlioblastomaGlutamine metabolism & Reductive carboxylationRevealed metabolic alterations following lysosome inhibition and enabled detailed analysis of glutamine-derived fatty acids. nih.gov
Breast CancerGlucose and Amino Acid MetabolismKnockout of the NAT1 gene altered the fate of glucose and affected the metabolism of glutamic and aspartic acids. mdpi.com
MelanomaTCA Cycle & Reductive CarboxylationDemonstrated a fully functional TCA cycle even under hypoxia and an increased reliance on reductive carboxylation of glutamine. researchgate.net
Ovarian CancerTumor Microenvironment InteractionIdentified a symbiotic metabolic relationship where cancer cells and fibroblasts exchange metabolites (glutamate, glutamine) to support tumor growth. umich.edu

Identification of Metabolic Vulnerabilities in Pathological Conditions

By characterizing the unique metabolic pathways active in cancer cells, stable isotope tracing with compounds like DL-Glutamic-2,4,4-D3 acid can uncover metabolic dependencies that represent therapeutic vulnerabilities. nih.gov Cancer cells often become "addicted" to specific nutrients or metabolic pathways, and targeting these pathways can be an effective strategy for treatment.

A prime example of such a vulnerability is the reliance of many tumors on glutamine metabolism. The heightened rate of glutaminolysis in cancer cells compared to normal cells presents a therapeutic window. By tracing the metabolic fate of labeled glutamic acid, researchers can identify the specific enzymes and transporters involved in this pathway that are critical for cancer cell survival.

Key research findings in this area include:

Prostate Cancer: Studies comparing aggressive and metastatic prostate cancer cell lines have identified significant differences in glutamine utilization. nih.gov The more aggressive, metastatic cells showed increased consumption of glutamine, which correlated directly with a heightened sensitivity to the glutaminase inhibitor CB-839. nih.gov This indicates that as prostate cancer progresses, its dependence on glutamine metabolism increases, creating a targetable vulnerability. nih.gov

General Cancer Metabolism: The enzyme glutaminase (GLS), which converts glutamine to glutamate, is a key control point. nih.gov The reliance of many cancer cells on this reaction makes GLS a major target for drug development. frontiersin.org Identifying which tumors are most dependent on glutaminase activity is a critical step in applying these therapies effectively.

Tumor Microenvironment: Targeting glutamine-producing enzymes not only in the cancer cells but also in the surrounding tumor microenvironment has been shown to slow tumor growth. umich.edu This suggests that a combination therapy targeting glutamine metabolism in both cancer cells and their supporting stromal cells could be a more effective treatment strategy. umich.edu

These studies demonstrate that a detailed understanding of metabolic pathways, gained through techniques like stable isotope tracing, is crucial for the rational design of new anticancer therapies that exploit the metabolic weaknesses of tumors.

Table 2: Identified Metabolic Vulnerabilities in Cancer

Cancer Type/ConditionIdentified VulnerabilityTherapeutic StrategyReference
Metastatic Prostate CancerIncreased glutamine utilizationInhibition of glutaminase (e.g., with CB-839) nih.gov
Various CancersDependence on glutaminolysisTargeting the enzyme glutaminase (GLS) nih.govfrontiersin.org
Ovarian Cancer (Microenvironment)Reliance on glutamine from fibroblastsInhibiting glutamine-producing enzymes in the tumor microenvironment umich.edu

Iv. Applications in Neuroscience Research

Investigating Glutamatergic Neurotransmission Dynamics

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian brain, and its precise regulation is fundamental for synaptic communication. nih.govfrontiersin.org The dynamics of its release, reception, and clearance are tightly controlled to ensure proper neuronal function.

Monitoring Intracellular and Extracellular Glutamate Concentrations

A significant challenge in neuroscience is monitoring the concentration of neurotransmitters in real-time. DL-Glutamic-2,4,4-D3 acid serves as a powerful tracer for this purpose. semanticscholar.orgnih.gov By introducing the deuterated compound into a neuronal system, scientists can measure its uptake into cells and its presence in the extracellular space, distinct from the native glutamate pool.

Monitoring the spatial distribution of intracellular glutamate is crucial for understanding the processes of glutamate uptake. nih.gov The absence of suitable glutamate analogs has historically hampered this area of study. semanticscholar.orgnih.gov Deuterium-labeled glutamate is a promising tracer for monitoring these intracellular concentrations, offering a method to visualize the dynamic properties of glutamate in nervous systems. semanticscholar.org Techniques such as microdialysis and specialized microsensors are often employed to measure extracellular glutamate levels, and the use of a labeled compound like DL-Glutamic-2,4,4-D3 acid can enhance the specificity of these measurements. nih.govnih.gov

Effects on Neuronal Activity and Synaptic Transmission

For a labeled analog to be useful, it must not alter the biological processes it is intended to measure. Studies have confirmed that DL-Glutamic-2,4,4-D3 acid (referred to as GLU-D in some research) has effects on neuronal activity that are equivalent to those of standard glutamate. semanticscholar.orgnih.gov

Research using primary cultured rat hippocampal neurons on microelectrode arrays demonstrated that increasing concentrations of extracellular GLU-D led to a corresponding increase in the frequency of spontaneous neuronal firing and synchronized burst activity. nih.gov This response is identical to that observed with non-labeled glutamate. semanticscholar.org Furthermore, these excitatory effects were effectively suppressed by the application of glutamate receptor antagonists, such as CNQX for AMPA receptors and D-APV for NMDA receptors. semanticscholar.org This confirms that the deuterated analog interacts with the same receptors to produce its physiological effects, validating its use as a reliable substitute for native glutamate in functional studies. semanticscholar.org

The table below illustrates the dose-dependent effect of DL-Glutamic-2,4,4-D3 acid on the electrical activity of cultured neurons, as described in published research.

Table 1: Effect of DL-Glutamic-2,4,4-D3 Acid on Neuronal Firing Rate This interactive table is based on findings that neuronal firing frequency increases with rising concentrations of deuterated glutamate.

Concentration of DL-Glutamic-2,4,4-D3 Acid Observed Effect on Neuronal Firing Frequency
Baseline (0 µM) Normal spontaneous activity
Low Concentration Slight increase in spontaneous firing rate
Medium Concentration Moderate increase in spontaneous and burst firing

Glutamate Uptake and Excitotoxicity Pathways

The rapid removal of glutamate from the synaptic cleft is essential to terminate the synaptic signal and prevent neuronal damage from overstimulation, a phenomenon known as excitotoxicity. nih.govnih.gov This process is carried out by specialized glutamate transporters located on neurons and surrounding glial cells. nih.gov Impairment of this uptake system can lead to an accumulation of extracellular glutamate, excessive activation of glutamate receptors, and ultimately, neuronal cell death. nih.govnih.gov

DL-Glutamic-2,4,4-D3 acid is an ideal tool for studying the kinetics and efficiency of these glutamate uptake pathways. semanticscholar.orgnih.gov Researchers can introduce the labeled compound and track its removal from the extracellular space and accumulation within neurons and glial cells. semanticscholar.orgnih.gov This allows for a direct assessment of transporter function. By using this tracer, studies can investigate how various pathological conditions or pharmacological agents affect the glutamate clearance mechanism, providing insights into the development of excitotoxic damage in disorders like stroke and neurodegenerative diseases. nih.gov

Deuterated Glutamate as a Functional Analog in Neuronal Studies

The validity of using DL-Glutamic-2,4,4-D3 acid in research hinges on its ability to function identically to endogenous glutamate without causing anomalous effects due to the presence of deuterium (B1214612). This is known as the isotope effect. Extensive research has shown that for glutamatergic systems, this effect is negligible.

Studies have concluded that deuterium-labeled glutamate works as a functional analog of glutamate in cultured neuronal networks. semanticscholar.org The electrical responses of neurons to GLU-D, in terms of firing rates and burst frequencies, are indistinguishable from their responses to unlabeled glutamate. semanticscholar.orgnih.gov This functional equivalence is critical, as it allows scientists to use the labeled compound for tracing and quantification with high confidence that the observed results reflect the true physiological behavior of glutamate. semanticscholar.org Therefore, DL-Glutamic-2,4,4-D3 acid is considered a reliable and valuable analog for studying the dynamics of glutamate during neuronal activity. nih.gov

Brain Metabolism and Neurotransmitter Cycling

Beyond its role in neurotransmission, glutamate is a key molecule in brain metabolism. The glutamate-glutamine cycle is a critical pathway that illustrates the metabolic partnership between neurons and astrocytes. In this cycle, glutamate released into the synapse is taken up by astrocytes and converted to glutamine. nih.govmdpi.com Glutamine is then transported back to neurons, where it is converted back into glutamate, replenishing the neurotransmitter pool. nih.govmdpi.com

Using DL-Glutamic-2,4,4-D3 acid, researchers can trace the metabolic fate of glutamate through this and other biochemical pathways. The deuterium label allows for the tracking of the carbon skeleton of the glutamate molecule as it is converted to glutamine in astrocytes and then back to glutamate in neurons. nih.gov This provides a quantitative measure of the flux through the glutamate-glutamine cycle, offering insights into the brain's metabolic activity and its capacity to sustain neurotransmission. This approach is powerful for understanding how brain metabolism and neurotransmitter cycling are altered in various neurological disorders.

V. Advanced Methodological Considerations and Data Analysis

Validation Strategies for Isotopic Tracing Results

Analytical Validation and Quality Control

The foundation of any tracing study is robust analytical methodology, typically employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify isotopologues. nih.gov A critical first step in data analysis is the correction for naturally occurring heavy isotopes. researchgate.net All elements exist as a mixture of isotopes (e.g., carbon as ¹²C and ¹³C), which contribute to the mass spectrum of a metabolite independent of the tracer. Computational tools are required to subtract this natural abundance background, thereby isolating the true enrichment derived from the DL-Glutamic-2,4,4-D3 acid tracer. nih.govresearchgate.net Failure to perform this correction can lead to significant data distortion and subsequent misinterpretation of metabolic fluxes. researchgate.net

Table 1: Conceptual Data for Isotopic Enrichment Correction of a Downstream Metabolite This table illustrates the process of correcting raw mass spectrometry data to determine the true isotopic enrichment from a tracer. The Mass Isotopologue Distribution (MID) shows the proportion of each isotopologue (M+0, M+1, etc.).

Metabolite (Hypothetical) Mass Isotopologue Measured MID (%) Natural Abundance Contribution (%) Corrected (Tracer-Derived) MID (%)
Metabolite X M+0 55.0 90.0 50.0
M+1 28.0 8.0 30.0
M+2 12.0 1.5 15.0
M+3 5.0 0.5 5.0

Furthermore, stringent quality control (QC) is necessary to monitor the performance of the analytical platform. nih.govthamesrestek.co.uk This involves the regular analysis of pooled QC samples, which are mixtures of all study samples, to assess the precision of the analysis over time. acs.org System suitability tests and the use of internal standards can also ensure that the LC-MS system is functioning optimally and provide reliable, reproducible data. thermofisher.com

Methodological and Biological Validation

Beyond analytical rigor, validating the biological interpretation of tracing data is paramount. When using deuterium-labeled tracers, two key phenomena must be considered: potential label loss and the kinetic isotope effect (KIE).

Deuterium (B1214612) Label Loss: The stability of the carbon-deuterium (C-D) bond is not absolute. Deuterium atoms can be lost during certain enzymatic reactions or exchange with protons from the surrounding aqueous environment. acs.orgacs.org For DL-Glutamic-2,4,4-D3 acid, the deuterium on the second carbon is susceptible to loss during transamination reactions, a primary fate of glutamate (B1630785). Studies have shown that during a full turn of the tricarboxylic acid (TCA) cycle, all deuterium labels can be lost. acs.org Therefore, validation experiments may be necessary to quantify the extent of label loss to accurately model metabolic rates.

Kinetic Isotope Effect (KIE): The greater mass of deuterium compared to hydrogen can sometimes cause reactions involving the C-D bond to proceed more slowly than those involving a C-H bond. nih.govacs.org This is known as the kinetic isotope effect. While often small (e.g., 4-6% for some substrates), the KIE should be evaluated as it can potentially alter measured metabolic fluxes. acs.orgismrm.org One validation strategy is to perform parallel experiments with a different isotope, such as ¹³C- or ¹⁵N-labeled glutamine, and compare the resulting flux calculations.

The most definitive validation comes from integrating tracer data with complementary methods that directly manipulate the pathways of interest. nih.gov

Pharmacological Inhibition: By using a specific inhibitor for a key enzyme downstream of glutamate, researchers can confirm a proposed metabolic route. If the pathway is correct, the inhibitor should reduce or eliminate the incorporation of deuterium from DL-Glutamic-2,4,4-D3 acid into subsequent metabolites. nih.gov

Genetic Manipulation: Techniques such as CRISPR or siRNA can be used to silence the gene encoding a specific enzyme. Similar to pharmacological inhibition, this should alter the flow of the isotopic label in a predictable manner, thus validating the role of that enzyme in the observed metabolic pathway. nih.gov

Table 2: Example of Pathway Validation Using a Pharmacological Inhibitor This table presents hypothetical data showing how an inhibitor of "Enzyme Y" validates its role in converting Metabolite X to Metabolite Z. The enrichment is measured as the percentage of the metabolite pool containing the deuterium label from DL-Glutamic-2,4,4-D3 acid.

Experimental Condition Labeled Precursor (Metabolite X) Enrichment (%) Labeled Product (Metabolite Z) Enrichment (%) Conclusion
Control (No Inhibitor) 85.2 60.5 Baseline flux from X to Z is established.
Treated (+ Inhibitor for Enzyme Y) 84.9 5.1 The significant drop in product labeling confirms that Enzyme Y is essential for the conversion of X to Z.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Deuterated Tracers

While DL-Glutamic-2,4,4-D3 acid is effective, the next generation of metabolic research will benefit from a broader and more specialized toolkit of deuterated tracers. The development of novel tracers is focused on increasing specificity, improving signal detection, and enabling the simultaneous tracking of multiple metabolic pathways.

A key area of innovation is the synthesis of positionally labeled isotopologues of glutamic acid and related metabolites. By placing deuterium (B1214612) atoms on different carbons, researchers can trace the fate of molecules through specific enzymatic reactions with greater precision. For example, tracers can be designed to distinguish between pathways like the tricarboxylic acid (TCA) cycle and anaplerotic reactions.

Furthermore, researchers are developing dual-labeled tracers that incorporate both a stable isotope like deuterium and a positron-emitting radionuclide (e.g., fluorine-18). nih.govresearchgate.netsnmjournals.org This approach allows for a powerful combination of PET imaging, which offers high sensitivity, with the detailed metabolic information provided by deuterium tracing. nih.govresearchgate.netsnmjournals.org For instance, a dual-labeled glutamine tracer, (2S,4R)-[4-¹⁸F-3,3,4-d₃]fluoroglutamine, has been designed to enhance in vivo stability against defluorination, a common issue with some PET tracers. nih.govsnmjournals.org This improved stability allows for a clearer picture of glutamine metabolism in applications like tumor imaging. researchgate.netsnmjournals.org

Tracer Type Example Compound Key Feature/Advantage Primary Research Application
Positional Isotopologue L-Glutamic acid-3,3-D2Labeling at a specific position to trace distinct enzymatic steps.Fine-mapping of TCA cycle flux and related pathways.
Perdeuterated Tracer [U-²H₇]glucoseContains multiple deuterium atoms, increasing signal sensitivity for certain detection methods. researchgate.netEnhancing signal-to-noise in Deuterium Metabolic Imaging (DMI) studies. researchgate.net
Dual Isotope-Labeled Tracer (2S,4R)-[4-¹⁸F-3,3,4-d₃]fluoroglutamineCombines a PET radionuclide (¹⁸F) with stable isotopes (²H) for enhanced in vivo stability and multi-modal imaging. nih.govresearchgate.netImproving the accuracy of PET imaging for glutamine metabolism in oncology. snmjournals.org
Metabolically-Linked Tracer [²H₃]acetateTraces a related but distinct metabolic pathway (fatty acid synthesis, TCA cycle) that intersects with glutamate (B1630785) metabolism. nih.govcam.ac.ukSimultaneous probing of interconnected energy metabolism pathways. nih.gov

Integration with Multi-Omics Approaches

To achieve a comprehensive, systems-level understanding of metabolism, data from deuterated tracers like DL-Glutamic-2,4,4-D3 acid must be integrated with other "omics" disciplines. nih.gov This multi-omics approach connects metabolic flux (the rate of turnover of molecules through a pathway) with the underlying genetic, transcriptional, and proteomic machinery. nih.govmdpi.com

Combining stable isotope tracing with metabolomics allows researchers to observe not only the direct fate of the labeled glutamic acid but also its downstream effects on the entire metabolome. nih.gov When a change in glutamic acid flux is detected, untargeted metabolomics can identify corresponding shifts in hundreds of other small molecules, revealing the broader metabolic response.

Integrating this data with transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) provides mechanistic insights. For example, if a study using DL-Glutamic-2,4,4-D3 acid shows increased conversion of glutamate to alpha-ketoglutarate, transcriptomic data can reveal if the gene for the enzyme glutamate dehydrogenase is upregulated. Proteomic data can then confirm if the cellular level of the glutamate dehydrogenase enzyme is correspondingly increased. This integration provides a more complete and validated picture of metabolic regulation. nih.govnih.gov

Advancements in In Vivo Deuterium Metabolic Imaging

A major frontier in tracer research is the advancement of non-invasive techniques to visualize metabolic processes in real-time within living organisms. nih.gov Deuterium Metabolic Imaging (DMI) has emerged as a powerful and promising method for this purpose. nih.govnih.gov DMI is a Magnetic Resonance Spectroscopy (MRS)-based technique that can detect and map the distribution of deuterated substrates and their metabolic products in 3D. nih.govyale.edu

Unlike PET scans that often use glucose analogs to measure uptake, DMI can track the downstream metabolism of the administered compound. nih.govnih.gov For example, after administering a deuterated glucose tracer, DMI can separately map the signals from the glucose itself and its metabolic products, such as lactate (B86563), glutamate, and glutamine. yale.edunih.gov This provides direct information on active metabolic fluxes, such as glycolysis and TCA cycle activity. yale.edu

The primary advantages of DMI include the use of non-radioactive, biocompatible tracers and the ability to monitor metabolic processes over extended periods (hours). nih.gov Current research focuses on overcoming DMI's main limitation: spatial resolution. nih.govresearchgate.net By enhancing spatial resolution through improved hardware and data processing techniques, DMI can provide more detailed metabolic maps of tissues and organs, facilitating its translation into clinical use. nih.govnih.gov

Translational Research Applications of Deuterated Glutamic Acid Tracers

The ultimate goal of developing tracers like DL-Glutamic-2,4,4-D3 acid is to translate research findings into clinical tools that can improve the diagnosis and treatment of human diseases. The study of glutamic acid metabolism is particularly relevant in oncology and neurology.

In cancer research, many tumors exhibit a metabolic reprogramming known as "glutamine addiction," where they become highly dependent on glutamine and glutamate for growth and survival. Deuterated glutamic acid tracers can be used with DMI to non-invasively map this metabolic phenotype in tumors. researchgate.net This could help in diagnosing the aggressiveness of a tumor and monitoring its response to therapies that target glutamine metabolism. frontiersin.org

In neurodegenerative diseases such as Alzheimer's, impaired brain energy metabolism is a key pathological feature. nih.gov DMI has already been used in pilot studies with deuterated glucose to detect reduced oxidative glucose metabolism in the brains of patients with Alzheimer's disease. rsna.org Similarly, deuterated glutamic acid tracers could provide crucial insights into neurotransmitter cycling and neuronal metabolic dysfunction, offering a potential new biomarker for early disease detection and for assessing the efficacy of neuroprotective therapies. nih.govnih.gov

Disease Area Metabolic Target Application of Deuterated Glutamic Acid Tracer Potential Clinical Impact
Oncology Tumor "Glutamine Addiction"In vivo mapping of glutamine/glutamate flux in tumors using DMI. researchgate.netNon-invasive diagnosis, patient stratification for targeted therapies, and monitoring treatment response. frontiersin.org
Neurodegenerative Disease Brain Energy Metabolism & Neurotransmitter SynthesisQuantifying the rate of the TCA cycle and glutamate-glutamine cycling in the brain. rsna.orgEarly diagnosis of metabolic dysfunction in diseases like Alzheimer's; biomarker for therapeutic trials. nih.gov
Stroke / Ischemia Excitotoxicity and Altered MetabolismImaging the metabolic fate of glutamate in the ischemic penumbra to assess tissue viability. nih.govGuiding acute stroke treatment decisions and evaluating neuroprotective agents.
Metabolic Syndrome Hepatic Glucose and Amino Acid MetabolismAssessing the contribution of glutamate to gluconeogenesis and lipid metabolism in the liver. researchgate.netUnderstanding the pathophysiology of insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD).

Q & A

Basic Research Questions

Q. How is DL-Glutamic-2,4,4-D3 Acid identified and characterized in isotopic labeling studies?

  • Methodological Answer : The compound is identified via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation at positions 2, 4, and 3. Isotopic enrichment (≥98 atom % D) is validated using high-resolution MS, comparing theoretical and observed mass-to-charge (m/z) ratios. For example, its molecular weight (150.15 g/mol) and fragmentation patterns are verified against non-deuterated glutamic acid using GC-MS or LC-MS .

Q. What are the primary applications of DL-Glutamic-2,4,4-D3 Acid in basic biochemical research?

  • Methodological Answer : It serves as an internal standard in quantitative metabolomics and tracer studies. For instance, in GC-MS analyses, it corrects for ion suppression/enhancement and extraction efficiency variations. Protocols involve spiking known concentrations into biological samples (e.g., plasma, cell lysates) and comparing peak areas with endogenous glutamic acid .

Advanced Research Questions

Q. How is DL-Glutamic-2,4,4-D3 Acid synthesized, and what are the challenges in achieving high isotopic purity?

  • Methodological Answer : Synthesis involves acid-catalyzed hydrogen-deuterium exchange or enzymatic methods using deuterated precursors. A reported protocol refluxes glutamic acid with D₂O and a catalyst (e.g., Pd/BaSO₄) to replace protons at specific carbons. Challenges include minimizing scrambling (e.g., ensuring deuterium labels remain at positions 2,4,4) and removing residual non-deuterated impurities via ion-exchange chromatography .

Q. How can researchers resolve data contradictions in metabolic flux analysis using DL-Glutamic-2,4,4-D3 Acid?

  • Methodological Answer : Contradictions may arise from isotopic interference or incomplete metabolic pathway labeling. To mitigate this:

  • Use tandem MS (MS/MS) to distinguish deuterated fragments from background noise.
  • Validate results with complementary techniques (e.g., ¹³C-NMR for positional isotopomer analysis).
  • Cross-reference with kinetic models to account for dilution effects in dynamic flux studies .

Q. What experimental design considerations are critical for tracking glutamate metabolism in vivo using DL-Glutamic-2,4,4-D3 Acid?

  • Methodological Answer : Key considerations include:

  • Dosing : Administering the compound via stable isotope-infused media or intraperitoneal injection.
  • Sampling Timepoints : Capturing short-term (minutes) and long-term (hours) turnover rates.
  • Tissue-Specific Extraction : Using acidified organic solvents (e.g., methanol:water 80:20) to quench metabolism and preserve deuterium labels.
  • Data Normalization : Referencing tissue-specific background glutamate levels to calculate fractional enrichment .

Q. How can enantiomeric resolution of DL-Glutamic-2,4,4-D3 Acid be achieved for stereoselective metabolic studies?

  • Methodological Answer : Derivatize the compound with a chiral agent (e.g., N-phthaloyl chloride) and separate enantiomers via chiral HPLC. A published method uses a Crownpak CR(+) column with a mobile phase of perchloric acid (pH 1.5) and methanol. Detection is performed at 210 nm, with retention times validated against pure D- and L-glutamic acid standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.